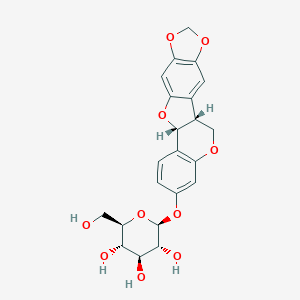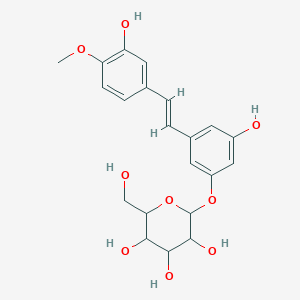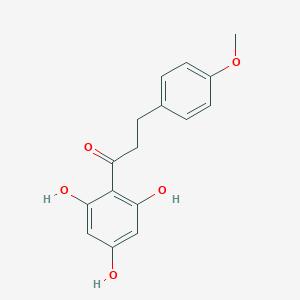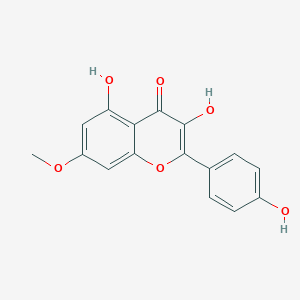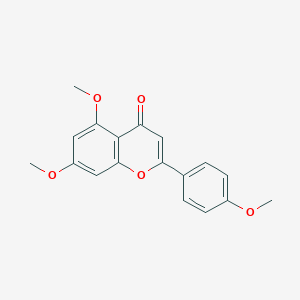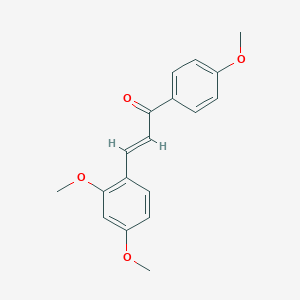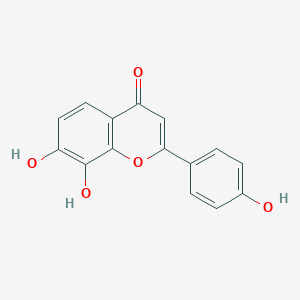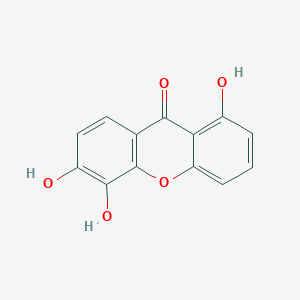
(-)-Verbenone
Overview
Description
Levoverbenone is a natural organic compound classified as a terpene. It is the (−)-isomer of verbenone and is found in various plants, including rosemary. Levoverbenone is known for its pleasant characteristic odor and is used as an expectorant in medical applications .
Preparation Methods
Levoverbenone can be synthesized through the oxidation of the more common terpene α-pinene. This process involves specific reaction conditions to ensure the correct isomer is produced. Industrial production methods often involve the extraction of essential oils from plants like rosemary, where levoverbenone is found in high concentrations. The extraction methods include hydrodistillation and microwave-assisted distillation .
Chemical Reactions Analysis
Levoverbenone undergoes various chemical reactions, including:
Reduction: It can be reduced to form different isomers or derivatives.
Substitution: Levoverbenone can participate in substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Levoverbenone has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: Levoverbenone is studied for its role in plant defense mechanisms and its interaction with insect pheromones.
Industry: It is used in the formulation of essential oils and fragrances due to its pleasant odor.
Mechanism of Action
Levoverbenone exerts its effects primarily through its interaction with the respiratory system. It increases the volume of secretions in the respiratory tract, making it easier to expel mucus through coughing. The molecular targets and pathways involved include the stimulation of mucus-producing cells and the activation of ciliary action in the respiratory tract .
Comparison with Similar Compounds
Levoverbenone is similar to other terpenes such as verbenone, α-pinene, and chrysanthenone. its unique properties, such as its specific isomeric form and its high concentration in rosemary essential oil, make it distinct. Verbenone, for example, is used in insect control, while levoverbenone is primarily used as an expectorant .
Similar compounds include:
- Verbenone
- α-Pinene
- Chrysanthenone
These compounds share structural similarities but differ in their specific applications and effects.
Properties
IUPAC Name |
(1S,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-6-4-9(11)8-5-7(6)10(8,2)3/h4,7-8H,5H2,1-3H3/t7-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSCXTJOXBUFGB-JGVFFNPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2CC1C2(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)[C@H]2C[C@@H]1C2(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9035620 | |
| Record name | (1S,5S)-4,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9035620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; Minty spicy aroma | |
| Record name | Verbenone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1848/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble to insoluble in water; soluble in non-polar solvents, Soluble (in ethanol) | |
| Record name | Verbenone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1848/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.975-0.981 | |
| Record name | Verbenone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1848/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
1196-01-6 | |
| Record name | (S)-Verbenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1196-01-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Levoverbenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001196016 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Levoverbenone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13391 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | l-Verbenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6831 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bicyclo[3.1.1]hept-3-en-2-one, 4,6,6-trimethyl-, (1S,5S)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (1S,5S)-4,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9035620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pin-2-en-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.461 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LEVOVERBENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XP0J7754U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: (-)-Verbenone acts as a behavioral modifier for bark beetles, disrupting their aggregation behavior. [] While the exact mechanism is not fully elucidated, research suggests that it interferes with the perception or processing of aggregation pheromones like (+)-trans-pityol, leading to a reduction in attraction and interruption of mass attack on trees. [, ]
A: Studies indicate that the anti-aggregation effect of this compound remains unaffected by the presence of (+)-verbenone in a racemic mixture. [] This suggests a specific interaction of this compound with bark beetle olfactory receptors.
A: No, the response to this compound varies among bark beetle species. While it acts as an anti-aggregation pheromone for some species like Dendroctonus ponderosae and Ips perturbatus, [, ] its effect on others, like Dendroctonus brevicomis, may require the presence of additional semiochemicals for effective protection. [, ]
ANone: this compound has the molecular formula C10H14O and a molecular weight of 150.22 g/mol.
ANone: While specific spectroscopic data is not detailed in the provided research, being a bicyclic ketone, this compound would exhibit characteristic absorption bands in infrared spectroscopy corresponding to the carbonyl group and C-H vibrations. Nuclear magnetic resonance spectroscopy would reveal distinct signals for different proton and carbon environments within the molecule.
A: The stability of this compound under various environmental conditions and its release rate from different delivery systems are crucial factors for its efficacy. Research suggests the need to optimize release rates and device spacing to ensure adequate protection against certain bark beetle species, like Dendroctonus brevicomis. []
A: Yes, this compound is a valuable chiral building block in organic synthesis. It can be transformed into optically pure compounds, including unnatural γ-amino acids, γ-peptides, β-lactams, and pyrrolidines containing a cyclobutane ring. []
A: While the provided research doesn't delve into detailed computational studies on this compound, its interaction with odorant binding proteins (OBPs) has been investigated. For instance, molecular docking and dynamics simulations were used to understand the binding of (S)-(-)-verbenone with FoccOBP3, an OBP from Frankliniella occidentalis. [] These studies can help identify novel insect lures.
A: Research indicates that structural analogs of this compound, particularly those derived from Artemisia aucheri, exhibit significant acaricidal activity against house dust and storage mites. [] This highlights the potential of exploring structural modifications for developing new pest control agents.
A: The addition of an acetophenone moiety to a blend of this compound and green leaf volatiles resulted in a novel four-component blend (Verbenone Plus) that effectively disrupts the attraction of both Dendroctonus brevicomis and Dendroctonus ponderosae. [] This highlights the importance of synergistic effects in enhancing the activity of this compound-based formulations.
ANone: The provided research primarily focuses on the ecological and behavioral aspects of this compound, specifically its role as a semiochemical in bark beetle management and its potential as a starting material in organic synthesis. Detailed information regarding its pharmacological properties, toxicology, drug delivery, formulation, SHE regulations, and other related aspects is not covered in these studies.
A: The research highlights the continued interest in developing this compound as an environmentally friendly alternative to conventional insecticides for managing bark beetle infestations. [] The identification of its anti-aggregation properties and the development of effective formulations represent significant milestones in this field.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


